molecular formula C15H22N2O B1670343 Dexivacaine CAS No. 24358-84-7

Dexivacaine

Cat. No.: B1670343
CAS No.: 24358-84-7
M. Wt: 246.35 g/mol
InChI Key: INWLQCZOYSRPNW-ZDUSSCGKSA-N
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Description

Dexivacaine, also known as (+)-Mepivacaine, is a local anesthetic belonging to the amide class. It is chemically related to bupivacaine and lidocaine. The compound is used for local or regional analgesia or anesthesia, particularly in dental procedures, minor surgeries, and labor pain management .

Scientific Research Applications

Dexivacaine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of amide local anesthetics.

    Biology: Investigated for its effects on neuronal cells and ion channels.

    Medicine: Used in clinical trials to evaluate its efficacy and safety in pain management.

    Industry: Employed in the formulation of various pharmaceutical products.

Mechanism of Action

Target of Action

It seems to be a combination of two known drugs: dexamethasone and mepivacaine . Dexamethasone is a glucocorticoid used for the treatment of various inflammatory conditions . Mepivacaine is a local anesthetic used for local or regional analgesia or anesthesia .

Mode of Action

The mode of action of Dexivacaine can be inferred from the known actions of Dexamethasone and Mepivacaine. Dexamethasone works by decreasing vasodilation and permeability of capillaries, as well as decreasing leukocyte migration to sites of inflammation . Mepivacaine works by blocking the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .

Biochemical Pathways

The biochemical pathways affected by this compound would likely involve the glucocorticoid receptor pathway (for Dexamethasone) and the sodium channel pathway (for Mepivacaine). The glucocorticoid receptor pathway mediates changes in gene expression that lead to multiple downstream effects over hours to days . The sodium channel pathway is involved in the propagation of action potentials in neurons .

Result of Action

The molecular and cellular effects of this compound would likely involve anti-inflammatory effects (from Dexamethasone) and local anesthesia effects (from Mepivacaine). Dexamethasone reduces inflammation by suppressing the immune response, while Mepivacaine provides local anesthesia by blocking nerve conduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs. Factors such as temperature, pH, and light exposure can affect drug stability. The presence of other substances (e.g., food, other drugs) can affect drug absorption and metabolism. Individual factors such as age, sex, genetics, and health status can also influence drug action . .

Biochemical Analysis

Biochemical Properties

Dexivacaine plays a crucial role in biochemical reactions by interacting with specific biomolecules. It primarily targets voltage-gated sodium channels on neuronal cell membranes. By binding to these channels, this compound inhibits sodium influx, which is essential for the initiation and propagation of action potentials. This inhibition prevents nerve signal transmission, leading to localized anesthesia . Additionally, this compound interacts with proteins such as albumin, which can affect its distribution and efficacy.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it blocks sodium channels, thereby inhibiting action potential generation and nerve signal transmission. This action results in the loss of sensation in the targeted area. This compound also influences cell signaling pathways by modulating ion channel activity, which can impact cellular metabolism and gene expression . In non-neuronal cells, this compound may affect cellular functions such as proliferation and migration, although these effects are less well-studied.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the intracellular portion of voltage-gated sodium channels. This binding stabilizes the channel in its inactivated state, preventing sodium ions from entering the cell. As a result, the depolarization phase of the action potential is inhibited, leading to a blockade of nerve signal transmission . This compound’s interaction with sodium channels is stereospecific, with the (S)-enantiomer exhibiting higher potency and lower toxicity compared to the ®-enantiomer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that this compound maintains its anesthetic properties for several hours, with gradual reduction in efficacy as it is metabolized and cleared from the system . In vitro studies have demonstrated that this compound’s effects on cellular function are sustained for several hours, with minimal long-term adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively induces local anesthesia without significant systemic toxicity. At higher doses, it can cause adverse effects such as central nervous system depression, cardiovascular toxicity, and respiratory distress . Threshold effects have been observed, where a minimum concentration is required to achieve effective anesthesia, and exceeding this threshold can lead to toxic effects.

Metabolic Pathways

This compound is metabolized primarily in the liver through enzymatic pathways. The main metabolic pathway involves the hydrolysis of the amide bond by hepatic enzymes, resulting in the formation of inactive metabolites . These metabolites are then excreted via the kidneys. This compound’s metabolism can be influenced by factors such as liver function, enzyme activity, and co-administration of other drugs that affect hepatic metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins such as albumin. Its distribution is influenced by factors such as tissue perfusion, lipid solubility, and protein binding affinity . This compound tends to accumulate in highly perfused tissues such as the liver, kidneys, and brain, where it exerts its anesthetic effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membranes, where it interacts with sodium channels. This compound does not typically localize to specific organelles but exerts its effects by modulating ion channel activity at the cell membrane . Post-translational modifications and targeting signals do not play a significant role in this compound’s localization or function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexivacaine is synthesized through a multi-step process involving the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetate. This intermediate is then reacted with methylamine to produce N-(2,6-dimethylphenyl)-2-chloroacetamide. The final step involves the cyclization of this intermediate with sodium methoxide to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Dexivacaine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its balanced profile of potency and duration of action, making it suitable for various medical applications. Unlike Bupivacaine, it has a lower risk of cardiotoxicity, and compared to Lidocaine, it offers a longer duration of anesthesia .

Properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWLQCZOYSRPNW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179091
Record name Dexivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24358-84-7
Record name (+)-Mepivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24358-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexivacaine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI846AL4NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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